(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid

Description

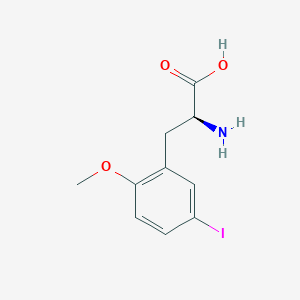

(2S)-2-Amino-3-(5-iodo-2-methoxyphenyl)propanoic acid is a non-natural aromatic amino acid derivative characterized by a phenylalanine backbone with a methoxy (-OCH₃) group at the 2-position and an iodine atom at the 5-position of the phenyl ring. The (2S)-configuration ensures its L-stereochemistry, analogous to endogenous amino acids.

Properties

Molecular Formula |

C10H12INO3 |

|---|---|

Molecular Weight |

321.11 g/mol |

IUPAC Name |

(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H12INO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1 |

InChI Key |

HUDRKVHEBRCROF-QMMMGPOBSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)I)C[C@@H](C(=O)O)N |

Canonical SMILES |

COC1=C(C=C(C=C1)I)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and iodine.

Iodination: The phenol group of 2-methoxyphenol is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, to form 5-iodo-2-methoxyphenol.

Protection of the Amino Group: The amino group is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent unwanted reactions during subsequent steps.

Formation of the Propanoic Acid Moiety: The protected amino group is then coupled with a suitable propanoic acid derivative, such as an ester, under basic conditions to form the desired product.

Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The iodine atom can be substituted with other functional groups, such as a hydroxyl or amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions or amines.

Major Products Formed

Oxidation: Formation of 2-amino-3-(5-hydroxy-2-methoxyphenyl)propanoic acid.

Reduction: Formation of 2-amino-3-(5-iodo-2-methoxyphenyl)propanol.

Substitution: Formation of 2-amino-3-(5-hydroxy-2-methoxyphenyl)propanoic acid or 2-amino-3-(5-amino-2-methoxyphenyl)propanoic acid.

Scientific Research Applications

(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It is studied for its potential role in biological processes and as a probe for studying enzyme-substrate interactions.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. The iodine and methoxy groups can modulate its reactivity and binding affinity, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogs

The compound’s closest analogs involve halogenated or alkoxy-substituted phenylalanine or tyrosine derivatives. Below is a comparative analysis of its structural and functional attributes against selected analogs (Table 1).

Table 1: Structural Comparison of (2S)-2-Amino-3-(5-iodo-2-methoxyphenyl)propanoic Acid and Analogs

Substituent Effects on Physicochemical Properties

- Halogen Impact: The iodine atom in the target compound increases molecular weight (vs. Compared to bromine or chlorine, iodine’s larger atomic radius may create steric hindrance in binding pockets .

- Methoxy vs. Hydroxy Groups : The 2-OCH₃ group in the target compound lacks the hydrogen-bonding capability of the 4-OH group in 3-Iodo-L-Tyrosine, which may reduce affinity for transporters or enzymes requiring polar interactions .

Biological Activity

(2S)-2-amino-3-(5-iodo-2-methoxyphenyl)propanoic acid, also known as a derivative of the amino acid phenylalanine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C10H12INO3

- Molecular Weight : 307.12 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features an iodine atom and a methoxy group on the phenyl ring, which may contribute to its unique biological properties.

Research indicates that this compound may interact with several biological pathways:

- Antitumor Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with halogen substitutions have been linked to increased potency against leukemia cells with IC50 values in the low micromolar range .

- Neuroprotective Effects : The compound's structural similarities to neurotransmitters suggest potential neuroprotective roles. It may modulate pathways involved in neurodegenerative diseases, particularly through antioxidant mechanisms, as indicated by studies on related compounds .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against bacterial strains. The presence of iodine and methoxy groups may enhance this activity by increasing lipophilicity and membrane permeability .

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Activity : A study published in MDPI evaluated the cytotoxic effects of various amino acid derivatives, including those similar to this compound. The results indicated significant cytotoxicity against human leukemia cell lines, supporting the hypothesis that halogenated phenylalanine derivatives possess potent antitumor properties .

- Neuroprotective Effects : Another investigation focused on the antioxidant capabilities of methoxy-substituted amino acids. The findings suggested that these compounds could protect neuronal cells from oxidative stress, which is a contributing factor in diseases like Alzheimer's and Parkinson's .

- Antimicrobial Studies : Research highlighted the antimicrobial efficacy of various amino acid derivatives, noting that those with iodo and methoxy substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.